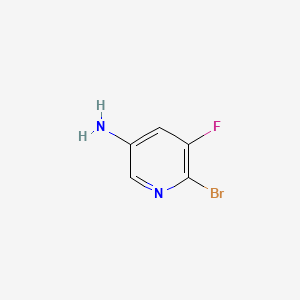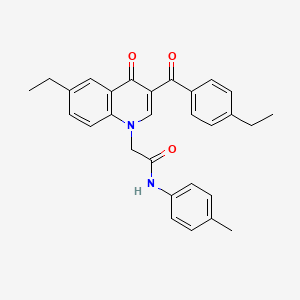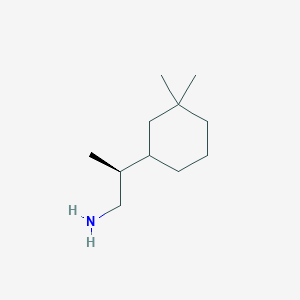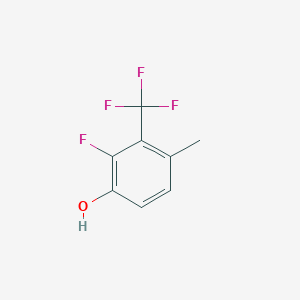
5-Amino-2-bromo-3-fluoropyridine
Vue d'ensemble
Description
5-Amino-2-bromo-3-fluoropyridine is a chemical compound with the molecular formula C5H4BrFN2 . It is a reactant used in the synthesis of cyano heteroaryl bromides . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-Amino-2-bromo-3-fluoropyridine, is a complex process. One method involves the use of the Baltz-Schiemann reaction, which allows the synthesis of fluorinated pyridines in almost quantitative yields . Another method involves the use of LDA at -78°C to give the lithiated species .Molecular Structure Analysis
The molecular structure of 5-Amino-2-bromo-3-fluoropyridine is represented by the linear formula C5H4BrFN2 .Chemical Reactions Analysis
The chemical reactions involving 5-Amino-2-bromo-3-fluoropyridine are complex and varied. For example, 3-aminopyridine reacts to afford 5-amino-2-bromopyridine and 3-amino-2,6-dibromopyridine .Physical And Chemical Properties Analysis
5-Amino-2-bromo-3-fluoropyridine is a solid substance with a melting point of 114-118°C and a density of 1.813±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds imparts a strong electron-withdrawing character, which can lead to reduced basicity and reactivity compared to chlorinated and brominated analogues . 5-Amino-2-bromo-3-fluoropyridine can serve as a precursor in the synthesis of various fluorinated pyridines, which are valuable in the development of new pharmaceuticals and agrochemicals.
Radiobiology and Imaging Agents
The introduction of fluorine-18 isotopes into pyridine rings creates compounds that can be used as imaging agents in radiobiology . These agents are particularly useful for positron emission tomography (PET) scans, which are instrumental in diagnosing and monitoring the progression of diseases such as cancer.
Agricultural Chemistry
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification . 5-Amino-2-bromo-3-fluoropyridine could be utilized to synthesize compounds with potential use as herbicides and insecticides.
Pharmaceutical Development
Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom . The compound could be employed as a building block for the synthesis of novel drugs, leveraging the unique properties imparted by the fluorine atom.
Organic Synthesis
This compound can act as an intermediate in various organic synthesis reactions, such as Suzuki coupling reactions, which are pivotal in creating complex organic molecules .
Safety and Hazards
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which 5-amino-2-bromo-3-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Biochemical Pathways
It’s known that fluoropyridines can be used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pharmacokinetics
The physicochemical properties and lipophilicity of the compound, which can impact its bioavailability, are noted .
Result of Action
It’s known that fluoropyridines are used in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-bromo-3-fluoropyridine. For instance, the compound can undergo reactions under basic conditions . Additionally, the compound’s reactivity can be influenced by the presence of palladium catalysts .
Propriétés
IUPAC Name |
6-bromo-5-fluoropyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJLNVAJTGIWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one](/img/structure/B2850513.png)

![N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2850518.png)





![1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2850527.png)

![N-(2,3-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2850531.png)
![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)